molecular formula C15H19N3O3S2 B2869389 2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1172764-11-2

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No. B2869389
CAS RN: 1172764-11-2
M. Wt: 353.46
InChI Key: BAEBMBPDQPIMPZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

Thiadiazole derivatives have been synthesized and studied for their antimicrobial properties. The synthesis of new derivatives of 1,3,4-thiadiazole has attracted widespread attention due to their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. These compounds were designed with the hope of exhibiting activities as antibacterial and antifungal agents, showcasing the chemical class's potential in addressing various pathogenic challenges (Ameen & Qasir, 2017).

Anticancer and Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with thiadiazole derivative groups have been reported. These compounds have shown remarkable potential in photodynamic therapy applications for the treatment of cancer. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy, indicating the therapeutic potential of thiadiazole derivatives in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Research on 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has demonstrated significant antiproliferative activity against human cancer cell lines. These compounds, especially those with specific substitutions, have shown activity levels comparable or significantly lower than standard treatments like cisplatin for certain cancer cell lines. This highlights the potential of 1,3,4-thiadiazole derivatives in developing new anticancer therapies (Matysiak et al., 2006).

Synthesis and Application in Antibiotics

The preparation and practical application of thiadiazole derivatives in the development of cephem antibiotics showcase the chemical class's importance in pharmaceuticals. These compounds serve as key intermediates in creating clinically useful cephem antibiotics, indicating their critical role in developing new therapeutic agents (Tatsuta et al., 1994).

properties

IUPAC Name

2-(2-methoxyphenyl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-21-13-6-4-3-5-12(13)15-17-16-14(22-15)11-7-9-18(10-8-11)23(2,19)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEBMBPDQPIMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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